2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride
Description
This compound (CAS 878217-89-1) is a thieno[2,3-d]pyrimidin-4-one derivative with a sulfonyl fluoride substituent. Its molecular formula is C₁₀H₁₁FN₂O₃S₂, and it features a bicyclic thienopyrimidinone core substituted with methyl groups at positions 5 and 6, a sulfonyl fluoride (-SO₂F) group at the ethane chain, and a ketone at position 4 . The sulfonyl fluoride moiety confers high electrophilicity, making it reactive toward nucleophiles like serine or cysteine residues in biological targets, which is advantageous in covalent inhibitor design . Its structural data (SMILES: CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C) and InChIKey (BOLZKOZZBLGOBP-UHFFFAOYSA-N) highlight its compact, planar bicyclic system and polar functional groups .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLZKOZZBLGOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride (commonly referred to as thienopyrimidine sulfonyl fluoride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines, characterized by a thieno ring fused to a pyrimidine structure. Its molecular formula is , and it exhibits a sulfonyl fluoride functional group that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 240.28 g/mol |
| Melting Point | Not available |
| Solubility in Water | Soluble |
| Purity | ≥ 95% |
The biological activity of thienopyrimidine sulfonyl fluoride is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It has been shown to act as a potent inhibitor of various kinases and phosphatases, which are crucial for signal transduction pathways in cells.
- Kinase Inhibition : The compound has demonstrated inhibitory effects on kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which play vital roles in cell cycle regulation and proliferation.
- Phosphatase Inhibition : Thienopyrimidine sulfonyl fluoride also inhibits specific phosphatases that regulate dephosphorylation processes, thereby affecting cellular signaling pathways.
Study 1: Anticancer Activity
A study investigated the effects of thienopyrimidine sulfonyl fluoride on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in various cancer types, including breast and lung cancer cells.
- Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of thienopyrimidine sulfonyl fluoride against several bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 8 µg/mL
- E. coli: 32 µg/mL
Table 2: Summary of Biological Activities
| Activity Type | Effect | Test System |
|---|---|---|
| Anticancer | Inhibits proliferation | MCF-7, A549 |
| Antimicrobial | Bactericidal | S. aureus, E. coli |
| Enzyme Inhibition | Kinase/phosphatase | Various assays |
Research Findings
Recent studies have highlighted the potential therapeutic applications of thienopyrimidine sulfonyl fluoride:
- Cancer Therapy : Its ability to induce apoptosis suggests potential as a chemotherapeutic agent.
- Infectious Diseases : The antimicrobial properties indicate possible use in treating bacterial infections resistant to conventional antibiotics.
- Signal Transduction Modulation : Its role as an enzyme inhibitor positions it as a candidate for further exploration in drug development targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, with variations in substituents influencing reactivity, solubility, and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Differences
Reactivity: The sulfonyl fluoride group in the target compound is more electrophilic than thioxo (-S) or sulfanyl (-S-) groups in analogs like 4g or 325693-44-4. This makes the target compound a candidate for covalent protein modification . Thioxo derivatives (e.g., 4g) exhibit lower reactivity, favoring non-covalent interactions .
Solubility and Pharmacokinetics :
- Ethyl acetate (4g) and morpholinyl (325693-44-5) substituents improve water solubility compared to the sulfonyl fluoride group, which is polar but less soluble in aqueous media .
- The acetamide group in BG14835 enhances hydrogen-bonding capacity, improving target affinity .
Biological Activity: TRPA1 inhibitors (e.g., Boehringer Ingelheim derivatives) use the thienopyrimidinone core for binding, with sulfonyl fluoride enabling irreversible inhibition . Morpholinyl and allyl groups (325693-44-5) likely modulate selectivity for enzymes or receptors via steric and electronic effects .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates should be prioritized?
Methodological Answer: Synthesis of thieno-pyrimidinone derivatives typically involves multi-step reactions. A viable route includes:
Core Formation : Condensation of thiourea derivatives with α,β-unsaturated ketones to form the thieno[2,3-d]pyrimidin-4-one core .
Sulfonation : Introduce the ethane-sulfonyl fluoride moiety via nucleophilic substitution using sulfonyl fluoride precursors (e.g., 1,2-dibromoethane derivatives and sulfuryl fluoride gas under controlled conditions) .
Key Intermediates : Prioritize intermediates like 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (core structure) and 2-bromoethane-1-sulfonyl fluoride for functionalization. Monitor reaction progress via TLC or HPLC-MS to avoid over-sulfonation.
Q. Table 1: Critical Intermediates
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl fluoride group, and how can conflicting NMR signals be resolved?
Methodological Answer:
- Primary Techniques :
- F NMR : Detects sulfonyl fluoride (δ −40 to −60 ppm). Confirm purity by absence of multiplets.
- IR Spectroscopy : S-F stretch (700–800 cm) and S=O asymmetric/symmetric stretches (1350–1450 cm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns for sulfur/fluorine .
- Resolving NMR Conflicts : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from methyl groups (δ 1.8–2.5 ppm) and thieno-protons (δ 6.5–8.0 ppm). Deuterated DMSO-d is ideal for solubility and minimizing exchange broadening .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thieno[2,3-d]pyrimidin core under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-oxo group is electron-deficient, making it prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on sulfonyl fluoride stability. Polar aprotic solvents stabilize intermediates via dipole interactions.
- Validation Metrics : Compare computed vs. experimental F NMR shifts (RMSE < 5 ppm) and reaction yields. Divergent results may arise from solvent models (implicit vs. explicit) or basis set limitations .
Q. Table 2: Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| Basis Set | B3LYP/6-31+G(d,p) | Balances accuracy and computational cost |
| Solvent Model | CPCM (DMF) | Accounts for dielectric effects |
| Activation Energy Threshold | <25 kcal/mol | Predicts feasible reactions at 80–120°C |
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when the sulfonyl fluoride moiety exhibits divergent bioactivities?
Methodological Answer:
- Hypothesis-Driven SAR :
- Orthogonal Assays : Test the compound in enzyme inhibition (e.g., kinases) vs. cell-based assays (e.g., cytotoxicity) to isolate target-specific effects .
- Proteome Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions of the sulfonyl fluoride warhead.
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to cluster bioactivity patterns. For example, divergent results may arise from assay conditions (pH, redox potential) altering sulfonyl fluoride reactivity .
Q. How should researchers design stability studies to evaluate hydrolytic degradation of the sulfonyl fluoride group?
Methodological Answer:
- Accelerated Stability Testing :
- Buffer Systems : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and Tris-HCl (pH 8.5) at 37°C. Monitor degradation via LC-MS for fluoride release (m/z 19).
- Kinetic Analysis : Calculate half-life () using first-order kinetics. Sulfonyl fluorides typically degrade faster in basic conditions due to hydroxide ion attack .
- Stabilization Strategies : Add lyoprotectants (trehalose) for lyophilized formulations or chelating agents (EDTA) to sequester metal ions in aqueous buffers .
Q. What are the methodological pitfalls in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Polymorphism : The thieno-pyrimidinone core may form multiple crystal forms.
- Solvent Trapping : Polar solvents (DMSO) can co-crystallize, distorting lattice parameters.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
